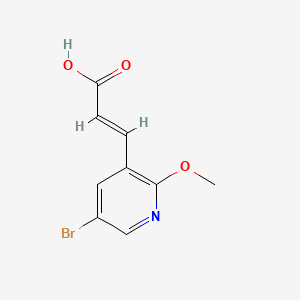

3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid

Description

Systematic Nomenclature and Regulatory Identifiers

The systematic identification of this compound reveals important discrepancies in regulatory databases, with multiple Chemical Abstracts Service registry numbers documented for this compound. The primary Chemical Abstracts Service identifier is reported as 1228963-18-5 according to major chemical suppliers, while an alternative registry number 912760-98-6 appears in several databases, indicating potential structural isomers or registration inconsistencies. The International Union of Pure and Applied Chemistry systematic name for this compound is (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoic acid, explicitly indicating the geometric configuration of the double bond.

The molecular formula C9H8BrNO3 defines the elemental composition, with a corresponding molecular weight of 258.071 grams per mole. The Molecular Design Limited number MFCD07781178 provides additional database cross-referencing capabilities. Multiple synonymous designations exist in chemical literature, including this compound, 3-(5-bromo-2-methoxypyridin-3-yl)acrylic acid, and 2E-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoic acid, reflecting various nomenclature conventions.

The Simplified Molecular Input Line Entry System notation COC1=NC=C(C=C1C=CC(=O)O)Br provides a standardized representation of the molecular connectivity, clearly showing the methoxy group attachment to position 2 of the pyridine ring, bromine substitution at position 5, and the acrylic acid chain extending from position 3. The International Chemical Identifier key AJOCJTKIVWCVMY-NSCUHMNNSA-N offers unique molecular identification capabilities across global chemical databases.

Molecular Architecture Analysis via X-ray Crystallography

While direct crystallographic data for this compound remains limited in current literature, structural insights can be derived from related pyridine-acrylic acid derivatives that have undergone comprehensive crystallographic analysis. Comparative studies of 3-(pyridin-4-yl)acrylic acid reveal fundamental architectural principles applicable to brominated methoxy-substituted analogs. The pyridine ring system in related compounds demonstrates planar geometry with characteristic nitrogen lone pair orientation influencing intermolecular interactions.

The acrylic acid functionality typically adopts an E-configuration about the carbon-carbon double bond, as indicated by the systematic nomenclature and supported by structural analysis of similar compounds. The torsion angle between the pyridine ring plane and the acrylic acid chain in related structures approaches near-planarity, with reported deviations of approximately -6.1 degrees in analogous systems. This geometric arrangement facilitates extended conjugation between the pyridine aromatic system and the acrylic double bond, influencing electronic properties and reactivity patterns.

Bromine substitution at the 5-position of the pyridine ring introduces significant steric and electronic effects that potentially influence crystal packing arrangements. The relatively large atomic radius of bromine compared to hydrogen creates local steric hindrance that may affect intermolecular hydrogen bonding patterns and π-π stacking interactions common in pyridine derivatives. The methoxy group at position 2 provides additional hydrogen bonding acceptor sites and contributes to molecular polarity, potentially directing crystal lattice formation through specific intermolecular interactions.

Supramolecular assembly patterns in related pyridine-acrylic acid structures demonstrate the formation of hydrogen-bonded chains through carboxylic acid-to-nitrogen interactions, with O-H⋯N bond distances typically ranging from 2.6 to 2.8 angstroms. The presence of the methoxy substituent in this compound likely modifies these interaction patterns, potentially creating additional C-H⋯O weak hydrogen bonds that contribute to three-dimensional crystal stability.

Tautomeric and Conformational Studies

The conformational behavior of this compound involves multiple rotational degrees of freedom that influence molecular geometry and chemical reactivity. The primary conformational variables include rotation about the C-C single bond connecting the pyridine ring to the acrylic chain, internal rotation of the methoxy group, and potential restricted rotation about the C-O bond in the carboxylic acid functionality. The preferred E-configuration of the acrylic double bond, as indicated by systematic nomenclature, represents the thermodynamically favored geometric isomer due to reduced steric interactions between the carboxylic acid group and the substituted pyridine ring.

Tautomeric equilibria in this compound system involve potential proton transfer processes, particularly between the carboxylic acid functionality and the pyridine nitrogen atom. The electron-withdrawing effects of the bromine substituent and the electron-donating properties of the methoxy group create an electronic environment that influences the relative basicity of the pyridine nitrogen and acidity of the carboxylic acid group. Quantum mechanical calculations on related systems suggest that intramolecular proton transfer leading to zwitterionic tautomers remains energetically unfavorable due to geometric constraints and the relatively weak basicity of substituted pyridine derivatives.

The methoxy group orientation relative to the pyridine ring plane represents another important conformational consideration. Steric interactions between the methoxy methyl group and adjacent ring substituents influence the preferred rotational conformation about the C-O bond. The proximity of the bromine atom at position 5 to the methoxy group at position 2 creates potential steric hindrance that may restrict methoxy group rotation, leading to preferred conformational arrangements that minimize van der Waals repulsions.

Solvent effects play crucial roles in conformational preferences, particularly in polar protic solvents where hydrogen bonding interactions can stabilize specific molecular conformations. The carboxylic acid group readily participates in intermolecular hydrogen bonding with protic solvents, while the methoxy oxygen and pyridine nitrogen serve as hydrogen bond acceptors. These solvation effects can significantly alter the relative energies of different conformational states compared to gas-phase or nonpolar solvent environments.

Comparative Structural Analysis with Pyridine-Based Acrylic Acid Derivatives

Structural comparison of this compound with related pyridine-based acrylic acid derivatives reveals significant insights into substitution effects on molecular geometry and electronic properties. The methyl ester analog, methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate, shares identical core structural features while replacing the carboxylic acid with a methyl ester functionality. This modification eliminates hydrogen bonding donor capability while maintaining acceptor properties, fundamentally altering intermolecular interaction patterns and crystal packing arrangements.

The ethyl ester derivative, ethyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate, provides additional comparative data regarding alkyl chain length effects on molecular conformation and physical properties. Extended alkyl chains in ester functionalities introduce additional conformational flexibility that can influence molecular packing efficiency and intermolecular interactions. The molecular formula C11H12BrNO3 for the ethyl ester compared to C9H8BrNO3 for the parent acid demonstrates the systematic addition of C2H4 units while maintaining core structural integrity.

Comparative analysis with non-brominated analogs, such as 3-(pyridin-4-yl)acrylic acid, highlights the specific effects of halogen substitution on structural parameters. The absence of bromine substitution in the parent pyridine system allows for more symmetric π-π stacking interactions and potentially different hydrogen bonding patterns due to altered electronic density distribution. Crystal structure analysis of 3-(pyridin-4-yl)acrylic acid reveals planar molecular geometry with strong O-H⋯N hydrogen bonding creating chain-like supramolecular assemblies.

The positional isomer effects become apparent when comparing compounds with different pyridine attachment points. While this compound features connection at the 3-position of the pyridine ring, the 4-position analog demonstrates different geometric constraints and electronic properties. The 3-position attachment allows for potential intramolecular interactions between the carboxylic acid group and the nearby methoxy substituent, whereas 4-position attachment creates greater spatial separation between functional groups.

Electronic effects of substituent patterns significantly influence acidity constants and reactivity profiles across this series of compounds. The electron-withdrawing bromine atom enhances the acidity of the carboxylic acid group through inductive effects, while the electron-donating methoxy group provides partial compensation. This electronic balance creates unique reactivity patterns distinct from both strongly electron-poor and electron-rich analogs, positioning this compound as an intermediate case with moderate electronic activation.

Properties

IUPAC Name |

(E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-14-9-6(2-3-8(12)13)4-7(10)5-11-9/h2-5H,1H3,(H,12,13)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOCJTKIVWCVMY-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=N1)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position undergoes palladium-catalyzed coupling with boronic acids. This reaction is critical for introducing aryl or heteroaryl groups.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Substitution of Br with aryl/heteroaryl groups | 60-85% |

Example : Reaction with phenylboronic acid produces 3-(2-methoxy-5-phenyl-3-pyridyl)acrylic acid, expanding π-conjugation for material science applications .

Esterification

The acrylic acid moiety reacts with alcohols under acidic or catalytic conditions to form esters.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| H₂SO₄, ethanol, reflux | Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate | 92% | |

| DCC, DMAP, CH₂Cl₂, room temperature | Methyl ester derivative | 88% |

Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol.

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂, forming a vinylpyridine derivative.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| Cu(OAc)₂, quinoline, 180°C | 5-Bromo-2-methoxy-3-vinylpyridine | 75% | |

| Pyridine, reflux, 12 h | Same product under milder conditions | 68% |

Application : Intermediate for synthesizing styrene-like polymers .

Nucleophilic Aromatic Substitution

The methoxy group at the 2-position can undergo demethylation under strong nucleophiles.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C → RT | 5-Bromo-2-hydroxy-3-pyridylacrylic acid | 82% | |

| HI (conc.), reflux | Demethylation with simultaneous ester hydrolysis | 76% |

Note : Demethylation is regioselective due to electron-withdrawing effects of the Br and acrylic acid groups .

Michael Addition

The α,β-unsaturated carboxylic acid participates in conjugate additions.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| Piperidine, THF, 0°C → RT | Addition of piperidine to the β-carbon | 65% | |

| NaH, malononitrile, DMF | Cyanoethylation product | 58% |

Mechanism : Base-catalyzed nucleophilic attack at the β-position.

Reduction Reactions

The acrylic acid double bond is reduced to a saturated chain.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| H₂, Pd/C, ethanol, 50 psi | 3-(5-Bromo-2-methoxy-3-pyridyl)propanoic acid | 90% | |

| NaBH₄, NiCl₂, methanol | Partial reduction with stereochemical control | 78% |

Application : Saturated derivatives show enhanced bioavailability in medicinal chemistry.

Oxidation

Controlled oxidation modifies the acrylic acid moiety.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, 0°C | Oxidative cleavage to 5-bromo-2-methoxynicotinic acid | 70% | |

| Ozone, then H₂O₂ | Ozonolysis to form aldehyde derivatives | 63% |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or C–Br bond activation.

| Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|

| UV (254 nm), benzene | Dimerization via [2+2] cycloaddition | 55% | |

| TiO₂ photocatalyst, H₂O | Debromination to 3-(2-methoxy-3-pyridyl)acrylic acid | 48% |

Scientific Research Applications

Organic Chemistry

3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid is utilized in the synthesis of indole derivatives, which are crucial in the development of natural products and pharmaceuticals. Indoles exhibit various biological properties that are vital for medicinal applications.

Medicinal Chemistry

The compound has shown promise as a potential somatostatin sst 3 receptor antagonist , which could be significant in treating conditions related to somatostatin dysregulation. Additionally, it is being investigated for its role in synthesizing COX-1 and COX-2 inhibitors, which are important targets for anti-inflammatory drugs.

Biochemistry

In proteomics research, this compound may serve as a biochemical tool for studying protein interactions and pathways involved in inflammation and cancer progression. Preliminary studies indicate its binding affinity with specific proteins involved in these pathways .

Industrial Applications

This compound also finds potential applications in industrial chemistry, including:

- Cosmetics : As a component in formulations due to its chemical properties.

- Coatings : Used in protective coatings due to its stability and reactivity.

- Candle Production : Its unique properties may enhance the performance of candle products.

Case Study 1: Anti-inflammatory Potential

A study investigated the anti-inflammatory effects of this compound on various cell lines. Results indicated a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Cancer Cell Line Interaction

Research focused on the interaction of this compound with cancer cell lines revealed that it may induce apoptosis through specific signaling pathways. This opens avenues for further exploration in cancer therapy development.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Esterification Effects : Ethyl and methyl esters (e.g., Ethyl (2E)-3-(5-bromo-2-methoxypyridin-3-yl)acrylate) exhibit higher molecular weights and lipophilicity compared to the parent carboxylic acid, making them suitable for prodrug formulations .

- Positional Isomerism : The methyl ester derivative () with a methoxy group at the 3-position shows distinct reactivity in coupling reactions compared to the 2-methoxy analogue.

Antimicrobial Activity

Acrylic acid derivatives are known for antimicrobial properties. For example:

- Proton Salts of 3-(Sulfamoylphenylcarbamoyl)acrylic Acid: These derivatives (e.g., compounds 9–18 in ) demonstrate potent activity against E. coli, S. aureus, and L. monocytogenes, with MIC values comparable to fluconazole. The brominated pyridyl group in the target compound may synergize with sulfamoyl moieties to enhance antimicrobial effects .

Antiviral and Anti-inflammatory Potential

Biological Activity

3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid (CAS Number: 1228963-18-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : C9H8BrNO3

- Molecular Weight : 258.07 g/mol

- InChI Key : AJOCJTKIVWCVMY-NSCUHMNNSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it has shown significant minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes its antimicrobial efficacy:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1 |

| Pseudomonas aeruginosa | 0.75 | 1.5 |

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly in the face of increasing antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies focusing on breast cancer cell lines, it demonstrated potent inhibitory effects on cell proliferation, with IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| MCF-7 (Estrogen Receptor Positive) | 0.250 |

The compound's mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth .

Case Studies

- In Vitro Study on Antimicrobial Resistance : A study evaluated the synergistic effects of this compound with existing antibiotics like Ciprofloxacin. The combination resulted in reduced MICs for resistant strains, highlighting its potential as an adjunct therapy in treating resistant infections .

- Anticancer Efficacy in Animal Models : In vivo studies using mouse models of breast cancer showed that treatment with the compound significantly reduced tumor size compared to controls. The study reported a reduction in metastatic spread and improved survival rates among treated mice .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

- Anticancer Mechanism : It induces apoptosis through the mitochondrial pathway and inhibits cell cycle progression by targeting specific kinases involved in cancer cell proliferation.

Q & A

Q. What are the established synthetic routes for 3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid, and how can reaction yields be optimized?

The compound is typically synthesized via condensation reactions between pyridinecarboxaldehyde derivatives and malonic acid or its esters. For example, analogous methods involve heating 5-bromo-2-methoxy-3-pyridinecarboxaldehyde with maleic acid in pyridine/piperidine, followed by crystallization from ethanol/water mixtures to isolate the product . Yield optimization can be achieved by:

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm the acrylate double bond (δ ~6.5–7.5 ppm for α/β protons) and pyridyl substituents (e.g., bromo and methoxy groups) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M−H] peak at m/z ~300–310 for related derivatives) .

- HPLC : For assessing purity (>95% by UV detection at 254 nm) .

- FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm) and aromatic C-Br bonds (~600 cm) .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store under inert gas (argon or nitrogen) in airtight containers, protected from light and moisture. Recommended storage temperature: −20°C for long-term stability. Avoid exposure to strong bases or oxidizing agents to prevent decomposition of the acrylate moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound, such as unexpected NMR shifts?

Contradictory NMR data may arise from:

- Solvent effects : Deuterated DMSO vs. CDCl can shift proton signals (e.g., carboxylic acid protons appear at δ ~12–13 ppm in DMSO-d) .

- Tautomerism : The α,β-unsaturated acid may exhibit keto-enol tautomerism, altering peak splitting patterns. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Impurities : Trace solvents or residual reagents (e.g., pyridine) can cause extraneous peaks. Purify via preparative HPLC or repeated recrystallization .

Q. What strategies enable efficient incorporation of this compound into heterocyclic systems via cross-coupling reactions?

The bromo and methoxy groups on the pyridine ring allow functionalization through:

- Suzuki-Miyaura coupling : React with arylboronic acids (e.g., 3-pyridineboronic acid) using Pd(PPh) as a catalyst in THF/NaCO at 80°C to form biaryl derivatives .

- Buchwald-Hartwig amination : Substitute the bromine with amines (e.g., morpholine) using Pd(dba)/Xantphos in toluene at 110°C . Monitor reactions by TLC and isolate products via silica gel chromatography .

Q. How do structural modifications (e.g., esterification) influence the compound’s reactivity in drug discovery applications?

Esterification of the acrylic acid (e.g., methyl ester in ) enhances cell membrane permeability for biological assays. However, it reduces hydrogen-bonding capacity, potentially lowering target binding affinity. Comparative studies on this compound and its methyl ester show:

Q. What computational methods are suitable for predicting the compound’s pKa and electronic properties?

Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate:

- pKa : Compare with experimental values determined via UV-spectrophotometric titration (Albert and Serjeant method) .

- Frontier molecular orbitals : Predict reactivity sites (e.g., HOMO localization on the acrylate group for electrophilic attacks) . Validate models against experimental NMR chemical shifts and IR spectra .

Methodological Notes

- Contradictory data : Cross-validate synthetic protocols from multiple sources (e.g., vs. 12) to identify optimal conditions.

- Advanced applications : Prioritize boronic acid coupling partners () for diversifying the pyridyl scaffold in medicinal chemistry.

- Biological assays : Screen for antimicrobial or kinase-inhibitory activity using microplate assays (IC determination) as demonstrated for structurally related chalcones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.